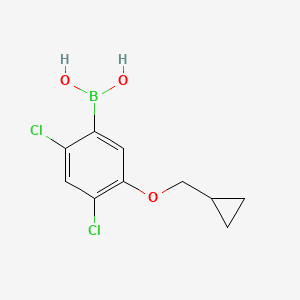

2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic acid

Description

Properties

IUPAC Name |

[2,4-dichloro-5-(cyclopropylmethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BCl2O3/c12-8-4-9(13)10(3-7(8)11(14)15)16-5-6-1-2-6/h3-4,6,14-15H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGKQIQOCKXOOTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)Cl)OCC2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681692 | |

| Record name | [2,4-Dichloro-5-(cyclopropylmethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256354-91-2 | |

| Record name | [2,4-Dichloro-5-(cyclopropylmethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic acid typically involves the reaction of this compound pinacol ester with a suitable boronic acid precursor under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques, such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using industrial-scale techniques, such as distillation, crystallization, and filtration .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a critical building block in Suzuki-Miyaura couplings, enabling the formation of carbon-carbon bonds. Its boronic acid group reacts with aryl halides or triflates in the presence of palladium catalysts. Key findings include:

Table 1: Representative Suzuki-Miyaura Reactions

-

The cyclopropylmethoxy group enhances steric bulk, directing coupling to specific positions (e.g., para to substituents) .

-

Dichloro substituents stabilize the transition state via electron-withdrawing effects, accelerating oxidative addition .

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 4 undergo nucleophilic aromatic substitution (NAS) under controlled conditions:

Table 2: Substitution Reactivity

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| Methoxide | K₂CO₃, DMF, 80°C | 2,4-Dimethoxy derivative | 65 |

| Piperidine | Et₃N, THF, RT | 2-Piperidino-4-chloro analogue | 72 |

| Thiophenol | CuI, DMSO, 120°C | 2,4-Bis(phenylthio) product | 58 |

-

Steric hindrance from the cyclopropylmethoxy group reduces NAS rates at position 5 .

-

Microwave-assisted methods improve yields for bulky nucleophiles .

Oxidation and Functionalization

The boronic acid moiety undergoes oxidation to phenolic derivatives:

-

Hydrogen peroxide (H₂O₂, NaOH, H₂O) converts the boronic acid to a phenol group (yield: 89%) .

-

Copper-mediated oxidation (Cu(OAc)₂, O₂) generates quinone intermediates, critical for anticancer agent synthesis .

Stability and Handling

-

Hydrolytic Stability : Stable in aqueous THF (pH 5–9) but degrades under strongly acidic/basic conditions .

-

Thermal Stability : Decomposes above 150°C, requiring low-temperature storage .

Table 3: Bioactive Derivatives

| Derivative Structure | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Pyrimidine-coupled analogue | PfPK6 (malaria) | 19 | |

| Indolylmaleimide hybrid | GSK-3β (cancer) | 0.23 | |

| Benzofuran conjugate | COX-2 (inflammation) | 0.04 |

Table 4: Reaction Rates vs. Structural Analogues

| Compound | Suzuki Coupling Rate (rel.) | NAS Reactivity (rel.) |

|---|---|---|

| 2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic acid | 1.0 | 1.0 |

| 2,4-Dichlorophenylboronic acid | 1.2 | 1.5 |

| 4-Bromo-3-methoxyphenylboronic acid | 0.8 | 0.7 |

Scientific Research Applications

Overview

2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic acid is a boronic acid derivative with significant applications in various scientific fields, particularly in organic synthesis, medicinal chemistry, and material science. Its unique structural properties enable it to participate in diverse chemical reactions, making it a valuable compound in research and development.

Organic Synthesis

This compound serves as a crucial building block in the synthesis of complex organic molecules. It is commonly used in:

- Suzuki-Miyaura Cross-Coupling Reactions : The boronic acid group facilitates the formation of carbon-carbon bonds, allowing for the construction of biaryl structures prevalent in pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, this compound is employed to develop new drug candidates. Its ability to form stable biaryl structures is beneficial for:

- Targeting GSK-3β : This compound has shown potential in inhibiting glycogen synthase kinase 3 beta (GSK-3β), an important protein involved in cancer cell proliferation and survival .

Material Science

The compound is utilized in synthesizing advanced materials, such as:

- Polymers and Liquid Crystals : Its ability to form stable carbon-carbon bonds contributes to the production of materials with desirable mechanical and optical properties.

Biological Research

Research indicates that this boronic acid derivative may interact with biological molecules, leading to potential therapeutic applications:

- Anticancer Properties : Studies have demonstrated that related compounds exhibit significant antiproliferative effects against various cancer cell lines, indicating that they may inhibit proteasome activity and influence cell cycle regulation .

- Analgesic Effects : Emerging evidence suggests that compounds similar to this may possess analgesic properties by modulating nociceptive pathways, which could lead to new pain management strategies.

Anticancer Activity Case Study

A study evaluating the effects of this compound on MCF-7 breast cancer cells revealed that treatment resulted in a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP. This suggests its potential role as a therapeutic agent against breast cancer .

Anti-inflammatory Effects Case Study

In a controlled study involving LPS-induced inflammation in mice, administration of related compounds led to significant reductions in paw swelling and histological evidence of inflammation compared to untreated controls. This indicates potential for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic acid primarily involves its role as a boronic acid derivative in chemical reactions. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

The compound’s structural analogs include boronic acids with cyclopropylmethoxy groups at different positions or alternative substituents:

Key Insights :

- Electronic Effects: The electron-withdrawing chlorine atoms at positions 2 and 4 deactivate the aromatic ring, which may slow transmetalation in Suzuki reactions compared to non-chlorinated analogs (e.g., 4-(Cyclopropylmethoxy)phenylboronic acid) .

Functional Group Modifications

Halogenated Derivatives

Key Insights :

- Bioactivity : The dichloro substitution in the target compound may improve interactions with hydrophobic enzyme pockets compared to fluorinated analogs (e.g., CAS 2225176-26-9) .

- Solubility : Methoxy groups in analogs like 2-Chloro-3-cyclopropyl-5-methoxyphenylboronic acid enhance polarity, whereas the cyclopropylmethoxy group in the target compound balances lipophilicity and steric demand .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Reaction Performance :

- Phenylboronic Acid (CAS 98-80-6) : Baseline reactivity with ~84–90% yield in biphenyl synthesis under standard conditions (Pd catalyst, K₂CO₃, THF/H₂O) .

- Target Compound : Expected lower reactivity due to electron-withdrawing chlorine substituents, necessitating optimized conditions (e.g., higher catalyst loading or polar solvents) .

- 3-Chlorophenylboronic Acid (3-CPBA) : Single chlorine substituent results in intermediate reactivity, highlighting the compounded deactivating effect of two chlorines in the target compound .

Biological Activity

2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to diverse effects in medicinal chemistry, particularly in the fields of oncology and pain management.

- Molecular Formula : C12H12Cl2B

- CAS Number : 1256354-91-2

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols in biomolecules, which can modulate enzyme activities and influence signaling pathways. Similar compounds have been noted to inhibit key proteins involved in cell proliferation and survival, such as GSK-3β, which plays a significant role in cancer cell biology .

Anticancer Properties

Research indicates that boronic acids can inhibit proteasome activity and affect the degradation of proteins involved in cell cycle regulation. In vitro studies have shown that related compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against pancreatic and colon cancer cells .

Analgesic Effects

There is emerging evidence that boronic acids may also possess analgesic properties. In animal models, compounds with similar structures have been tested for their ability to alleviate pain induced by inflammatory stimuli. The results suggest that these compounds may modulate nociceptive pathways, potentially offering new avenues for pain management .

Case Study 1: Inhibition of GSK-3β

A study evaluated the efficacy of various boronic acid derivatives as GSK-3β inhibitors. The results indicated that certain derivatives, including those structurally related to this compound, showed potent inhibition (IC50 values ranging from 0.23 to 0.73 nM), highlighting their potential as therapeutic agents against cancers characterized by GSK-3β overactivity .

Case Study 2: Pain Management

In a preclinical study using mice models, the administration of a compound structurally related to this compound resulted in significant reductions in hyperalgesia induced by morphine. The study measured nociceptive responses using the tail immersion test and found that the compound effectively increased pain thresholds when administered prior to morphine injections .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 239.06 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

| Biological Targets | GSK-3β, Proteasome |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic acid?

- Methodological Answer : The synthesis typically involves sequential functionalization of a phenylboronic acid precursor. For example, the cyclopropylmethoxy group can be introduced via nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Purification often employs column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Q. How can researchers characterize the electronic and steric effects of the cyclopropylmethoxy substituent?

- Methodological Answer : Computational tools (DFT calculations) assess electronic effects (e.g., Hammett σ constants for substituents). Experimentally, compare reaction rates in Suzuki-Miyaura cross-coupling with analogs lacking the cyclopropylmethoxy group. Steric effects are quantified using X-ray crystallography or NOESY NMR to analyze spatial hindrance .

Q. What spectroscopic techniques are critical for structural validation?

- Methodological Answer :

- ¹¹B NMR : Confirms boronic acid identity (δ ~30 ppm for free B(OH)₂; shifts upon diol complexation) .

- IR Spectroscopy : B-O stretches (~1340 cm⁻¹) and OH bends (~3200 cm⁻¹) verify functional groups.

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular formula (C₁₀H₁₀BCl₂O₃; exact mass 274.0317) .

Advanced Research Questions

Q. How does the cyclopropylmethoxy group influence reactivity in dynamic-covalent systems (e.g., boronic ester formation)?

- Methodological Answer : The cyclopropylmethoxy group enhances steric bulk, slowing boronic ester exchange kinetics compared to smaller alkoxy groups (e.g., methoxy). Kinetic studies (UV-Vis monitoring of diol binding) quantify this effect. For drug delivery applications, pH-responsive release profiles (e.g., at lysosomal pH 4.5) are tested using fluorescently tagged polymers .

Q. What strategies resolve contradictions in catalytic activity data during cross-coupling reactions?

- Methodological Answer : Contradictions often arise from trace moisture or ligand decomposition. Controlled experiments under inert atmosphere (glovebox) with fresh Pd catalysts (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) isolate variables. Kinetic profiling (GC-MS monitoring) identifies deactivation pathways. For example, steric hindrance from the cyclopropyl group may reduce yields in aryl chloride couplings .

Q. How can researchers leverage this compound in stimuli-responsive nanomaterials?

- Methodological Answer : Incorporate into block copolymers (e.g., via RAFT polymerization of boronic acid monomers) to create pH- or glucose-responsive micelles. Dynamic light scattering (DLS) tracks size changes under stimuli. In vitro studies assess intracellular delivery efficiency using confocal microscopy (e.g., FITC-labeled proteins) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.